molecular formula C25H24N2O3S2 B2578979 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide CAS No. 922604-38-4

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2578979
CAS No.: 922604-38-4
M. Wt: 464.6
InChI Key: SXQIOFOJAOYIIV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole moiety fused with a tetrahydrobenzothiophen scaffold, substituted with a methyl group at position 6 and a 2,3-dimethoxybenzamide group at position 2. Its structural complexity arises from the combination of bicyclic heteroaromatic systems (benzothiazole and benzothiophen) and polar substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-17-8-4-5-10-19(17)31-24)27-23(28)16-7-6-9-18(29-2)22(16)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQIOFOJAOYIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated benzothiazole derivatives

Scientific Research Applications

Medicinal Chemistry

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can reduce cell proliferation in various cancer cell lines by more than 70% at concentrations above 10 µM after 48 hours of exposure. Apoptosis was confirmed through flow cytometry and caspase activation assays.

Antitubercular Activity

Recent studies have evaluated the antitubercular activity of benzothiazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL.

Antimicrobial Research

The compound's structure suggests potential antimicrobial properties. Preliminary investigations have indicated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Industrial Applications

The compound has also been explored for its utility in materials science:

  • Electronic Materials : Its unique electronic properties make it suitable for developing new materials with specific electronic or optical characteristics.
  • Chemical Synthesis : As a versatile building block in organic synthesis, it can be used to create more complex molecules with desired biological activities .

Study 1: Anticancer Efficacy

In vitro studies on human breast cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis through caspase activation.

Study 2: Antitubercular Activity

A study focused on synthesizing benzothiazole derivatives demonstrated that those with the benzothiophene structure showed enhanced potency against M. tuberculosis, suggesting a promising avenue for developing new antitubercular agents.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial enzymes essential for cell wall synthesis . In anticancer research, it interferes with cell division by binding to tubulin, thereby preventing the formation of microtubules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Structural Features Biological Activity Key Research Findings
Target Compound Benzothiazole-tetrahydrobenzothiophen core; 2,3-dimethoxybenzamide substituent Not explicitly reported (inferred from analogs) Structural complexity suggests potential for selective binding to enzymatic targets
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with N,O-bidentate directing group Metal-catalyzed C–H bond functionalization Effective in directing regioselective C–H activation in cross-coupling reactions
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole-carbamothioyl linkage; substituted benzamide groups Antibacterial (Gram+ and Gram– bacteria) Moderate to potent activity; compound 3g (4-nitro substituent) most active
Rapamycin analogs (Compounds 1 and 7) Macrocyclic lactone core with variable substituents Immunosuppressive/antiproliferative NMR shifts in regions A (39–44) and B (29–36) correlate with substituent effects

Key Observations:

Structural Flexibility vs. Activity :

  • The target compound’s tetrahydrobenzothiophen core provides conformational rigidity compared to the flexible N,O-bidentate group in . This rigidity may enhance target selectivity but reduce adaptability in diverse reaction environments.
  • Substituted benzamides in show that electron-withdrawing groups (e.g., nitro in 3g ) enhance antibacterial activity, suggesting that the 2,3-dimethoxy group in the target compound (electron-donating) may prioritize solubility over potency .

Spectroscopic Differentiation :

  • NMR profiling (as in ) highlights that substituent positioning alters chemical shifts in specific regions (e.g., regions A and B). For the target compound, the 6-methyl and 2,3-dimethoxy groups would likely induce distinct shifts in analogous regions, influencing interaction studies.

Synthetic Accessibility: The synthesis of benzothiazole-benzamide hybrids (e.g., ) involves coupling benzoyl isothiocyanates with 2-aminobenzothiazoles. The target compound’s tetrahydrobenzothiophen core may require additional cyclization steps, increasing synthetic complexity .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological profiles, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of benzothiazole and benzothiophene moieties. Its molecular formula is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S with a molecular weight of approximately 396.55 g/mol. The structural features contribute to its biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogens including Mycobacterium tuberculosis and other resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be lower than those of standard antibiotics like isoniazid (INH) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle regulators and apoptosis-related proteins. For example, studies have shown that certain derivatives can significantly reduce cell viability in breast cancer cell lines with IC50 values in the micromolar range .

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Many benzothiazole derivatives inhibit essential enzymes in bacterial and cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that these compounds can bind to DNA or interfere with its replication.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the apoptotic pathways activated by these compounds.

Study 1: Antitubercular Activity

A recent study synthesized several benzothiazole derivatives and evaluated their antitubercular activity against M. tuberculosis H37Rv strain. Compounds demonstrated MIC values ranging from 0.5 to 5 µg/mL. Notably, derivatives with the benzothiophene structure showed enhanced potency compared to traditional treatments .

Study 2: Anticancer Efficacy

In vitro studies on human breast cancer cell lines revealed that this compound reduced cell proliferation by over 70% at concentrations above 10 µM after 48 hours of exposure. Apoptosis was confirmed via flow cytometry and caspase activation assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzothiazole-tetrahydrobenzothiophene hybrids like this compound?

  • Methodological Answer : A general approach involves coupling benzothiazole-2-amine derivatives with functionalized tetrahydrobenzothiophene precursors. For example, benzoylisothiocyanate can react with cyclohexanone derivatives in 1,4-dioxane under reflux, followed by purification via recrystallization (e.g., similar to the synthesis of 3-cyano-2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophene in ). Key steps include:

  • Cyclization : Using catalysts like ammonium chloride or acidic conditions.
  • Amide Coupling : Activating carboxylic acids with reagents like EDCI/HOBt or using imidazole intermediates (as in ).
  • Purification : Column chromatography (silica gel) or ethanol recrystallization to isolate pure products .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : Analyze aromatic proton environments (e.g., methoxy groups at δ 3.76 ppm in DMSO-d6, as seen in ) and coupling patterns to distinguish benzothiazole and tetrahydrobenzothiophene moieties.
  • X-ray Diffraction : Use SHELXL ( ) or OLEX2 ( ) for refinement. For example, resolved intermolecular H-bonds (N–H⋯N, 2.89 Å) and S⋯S interactions (3.62 Å) in a related benzothiazole derivative.
  • Elemental Analysis : Validate empirical formulas (e.g., ±0.5% error margin for C, H, N) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under scaled-up conditions?

  • Methodological Answer : Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates ( ).
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps, as in .
  • Reaction Monitoring : Use TLC or in-situ IR to detect byproducts early.
  • Statistical Design : Apply DOE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time .

Q. How should researchers address discrepancies in NMR data, such as unexpected splitting or integration ratios?

  • Methodological Answer :

  • Dynamic Effects : Check for restricted rotation in amide bonds (e.g., coalescence temperature studies in DMSO-d6).
  • Impurity Analysis : Use HSQC/HMBC to trace cross-peaks from contaminants (e.g., ’s Table 8 shows resolved splitting in diastereomeric mixtures).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies are effective for resolving crystallographic disorder in the tetrahydrobenzothiophene ring?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands ( ).
  • Occupancy Optimization : Refine methyl group positions (e.g., 6-methyl substituent) with PART instructions.
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H⋯O in ) to constrain thermal motion .

Q. How does the methoxy substitution pattern influence the compound’s solid-state packing and solubility?

  • Methodological Answer :

  • Crystal Engineering : Bulkier substituents (e.g., 2,3-dimethoxy vs. 4-methoxy) reduce π-π stacking but enhance H-bonding (e.g., ’s analogs show altered melting points with substituent changes).
  • Solubility Profiling : Compare logP values (e.g., using HPLC retention times) to correlate methoxy positions with hydrophilicity .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across structural analogs?

  • Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., replace methoxy with halogen in ’s B5–B8) to isolate pharmacophores.
  • Target Validation : Use SPR (Surface Plasmon Resonance) to confirm binding affinities.
  • Meta-Analysis : Cross-reference IC₅₀ values from independent assays (e.g., ’s derivatives show potency variations due to piperazine vs. piperidine substituents) .

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